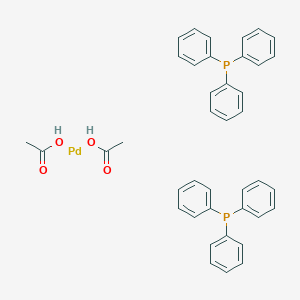
Pd(OAc)2(PPh3)2
説明
Bis(triphenylphosphine)palladium(II) diacetate is a coordination compound with the chemical formula ([ (C_6H_5)_3P]_2Pd(CH_3COO)_2). It is a yellow crystalline solid that is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions .
特性
CAS番号 |
14588-08-0 |
|---|---|
分子式 |
C40H38O4P2Pd |
分子量 |
751.1 g/mol |
IUPAC名 |
acetic acid;palladium;bis(triphenylphosphane) |
InChI |
InChI=1S/2C18H15P.2C2H4O2.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2(3)4;/h2*1-15H;2*1H3,(H,3,4); |
InChIキー |
VKYBQFWSQQZDLX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd] |
他のCAS番号 |
14588-08-0 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
Bis(triphenylphosphine)palladium(II) diacetate can be synthesized by reacting palladium(II) acetate with triphenylphosphine in an appropriate solvent. One common method involves dissolving palladium(II) acetate in acetic acid and then adding a solution of triphenylphosphine in ethanol. The mixture is then stirred at an elevated temperature, typically around 60°C, for several hours. The resulting yellow crystalline product is filtered and washed with ethanol .
Industrial Production Methods
In industrial settings, the synthesis of bis(triphenylphosphine)palladium(II) diacetate follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous stirring and precise temperature control. The product is then purified through recrystallization or other suitable methods .
化学反応の分析
Types of Reactions
Bis(triphenylphosphine)palladium(II) diacetate is primarily known for its role as a catalyst in various cross-coupling reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with aryl or vinyl halides.
Heck Reaction: This reaction couples alkenes with aryl halides.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically uses aryl boronic acids, aryl halides, and a base such as potassium carbonate in a solvent like toluene or ethanol.
Heck Reaction: Uses alkenes, aryl halides, and a base such as triethylamine in solvents like N,N-dimethylformamide (DMF) or toluene.
Sonogashira Coupling: Uses terminal alkynes, aryl halides, and a base such as triethylamine in solvents like tetrahydrofuran (THF) or DMF
Major Products
The major products of these reactions are typically biaryl compounds, alkenes, and substituted alkynes, respectively .
科学的研究の応用
Bis(triphenylphosphine)palladium(II) diacetate has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science
作用機序
The mechanism by which bis(triphenylphosphine)palladium(II) diacetate exerts its catalytic effects involves the formation of a palladium(0) species from the palladium(II) precursor. This palladium(0) species then participates in oxidative addition, transmetalation, and reductive elimination steps to facilitate the cross-coupling reactions. The triphenylphosphine ligands stabilize the palladium center and enhance its reactivity .
類似化合物との比較
Similar Compounds
Bis(triphenylphosphine)palladium(II) dichloride: Similar in structure but contains chloride ligands instead of acetate.
Tetrakis(triphenylphosphine)palladium(0): Contains four triphenylphosphine ligands and is used in similar catalytic applications.
Tris(dibenzylideneacetone)dipalladium(0): Another palladium complex used in cross-coupling reactions
Uniqueness
Bis(triphenylphosphine)palladium(II) diacetate is unique due to its high stability and efficiency as a catalyst in a wide range of cross-coupling reactions. Its acetate ligands provide a balance between reactivity and stability, making it a versatile and widely used catalyst in organic synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


